molecular formula C6H3BrClN3 B1145990 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-38-0

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1145990
M. Wt: 232.465
InChI Key: OGWYOQMBDWXWIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine involves multiple steps starting from 2,3-dichloropyridine through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis processes, resulting in various intermediates before achieving the final compound with an overall yield reported up to 41.3% in some synthesis paths (Niu Wen-bo, 2011). Additionally, alternative synthetic methods utilizing 2-chloronicotinic acid as the starting material via reduction, oxidation, oximation, and cyclization have been explored, indicating the versatility and breadth of synthetic approaches for this compound (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

The molecular structure of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including 1H NMR, which confirmed the expected structural features and the presence of specific functional groups contributing to the compound's reactivity and properties. For instance, the investigation into hydrogen-bonded dimers and molecular aggregation in related compounds highlights the intricate details of molecular interactions and structural conformation (J. Quiroga et al., 2010).

Chemical Reactions and Properties

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including nucleophilic substitutions and cyclizations, leading to a broad range of derivatives with potential applications. The reactivity towards different reagents and conditions demonstrates the compound's versatility in synthetic chemistry. For example, domino reactions with aminoheterocycles have been developed to synthesize a variety of pyrazolo[3,4-b]pyridines, showcasing significant fluorescence and inhibitory effects in biological assays (M. Miliutina et al., 2018).

Scientific Research Applications

  • Biomedical Applications

    • Summary of Application : 1H-pyrazolo[3,4-b]pyridines have been studied extensively for their potential biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results or Outcomes : The biomedical applications of such compounds are diverse and extensive, but specific results or outcomes were not provided in the source .
  • Synthesis of Other Compounds

    • Summary of Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. As a versatile compound, BCMP has been used in the synthesis of other compounds.
    • Methods of Application : Specific methods of application or experimental procedures were not provided in the source.
    • Results or Outcomes : The outcomes of these syntheses are the creation of new compounds, but specific results or outcomes were not provided in the source.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

The future directions for the research on “3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in medicinal chemistry .

properties

IUPAC Name

3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYOQMBDWXWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

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